7-Hydroxy-5-methoxy-6-methylflavan
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Overview
Description
7-Hydroxy-5-methoxy-6-methylflavan is an ether and a member of flavonoids.
7-Hydroxy-5-methoxy-6-methylflavan is a natural product found in Calamus draco with data available.
Scientific Research Applications
Cytotoxic Properties
A significant application of 7-Hydroxy-5-methoxy-6-methylflavan is in the field of cytotoxicity. Nguyen et al. (2020) found that compounds related to 7-Hydroxy-5-methoxy-6-methylflavan, isolated from the rhizomes of Zephyranthes ajax Hort., exhibited cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma and lung carcinoma. This highlights the potential of this compound in cancer research (Nguyen et al., 2020).
Antioxidant and Antibacterial Activities
Another area of application is its antioxidant and antibacterial properties. Bedane et al. (2015) discovered that compounds similar to 7-Hydroxy-5-methoxy-6-methylflavan, extracted from Erythrina livingstoniana, displayed notable antibacterial efficacy against various bacterial strains and also exhibited antioxidant properties (Bedane et al., 2015).
Antimicrobial Activity
Flavans related to 7-Hydroxy-5-methoxy-6-methylflavan have been shown to possess antimicrobial activities. Liu et al. (2008) isolated compounds from the stem of Dracaena cambodiana, which demonstrated preliminary antimicrobial activities, indicating the potential of these compounds in combating microbial infections (Liu et al., 2008).
Potential in Anti-inflammatory Research
There is also evidence suggesting its role in anti-inflammatory research. Tran Thanh Dao et al. (2003) synthesized analogs of 5,7-Dihydroxyflavones, closely related to 7-Hydroxy-5-methoxy-6-methylflavan, which demonstrated moderate inhibitory activities of PGE2 production, a marker of inflammation (Tran Thanh Dao et al., 2003).
properties
Product Name |
7-Hydroxy-5-methoxy-6-methylflavan |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1 |
InChI Key |
PZRKAAPKQGONFG-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H](CC2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC |
synonyms |
(2S)-5-methoxy-6-methylflavan-7-ol 2S-MMF 5-methoxy-6-methylflavan-7-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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